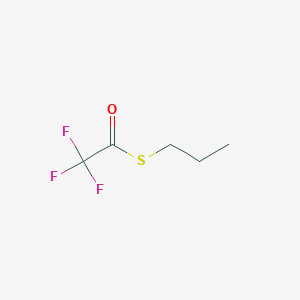
S-Propyl trifluoroethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Propyl trifluoroethanethioate: is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a thioester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-Propyl trifluoroethanethioate can be synthesized through several methods. One common approach involves the reaction of propyl mercaptan with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: S-Propyl trifluoroethanethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thioesters.
Aplicaciones Científicas De Investigación
S-Propyl trifluoroethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which S-Propyl trifluoroethanethioate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The sulfur atom in the thioester linkage can form bonds with other molecules, facilitating the formation of new compounds.
Comparación Con Compuestos Similares
- S-Methyl trifluoroethanethioate
- S-Ethyl trifluoroethanethioate
- S-Butyl trifluoroethanethioate
Comparison: S-Propyl trifluoroethanethioate is unique due to its specific alkyl chain length and the presence of the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to its analogs. The trifluoromethyl group also enhances the compound’s lipophilicity, making it more suitable for certain applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
53872-01-8 |
|---|---|
Fórmula molecular |
C5H7F3OS |
Peso molecular |
172.17 g/mol |
Nombre IUPAC |
S-propyl 2,2,2-trifluoroethanethioate |
InChI |
InChI=1S/C5H7F3OS/c1-2-3-10-4(9)5(6,7)8/h2-3H2,1H3 |
Clave InChI |
OFNLUEYJJHSGPR-UHFFFAOYSA-N |
SMILES canónico |
CCCSC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



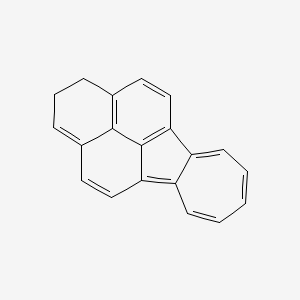
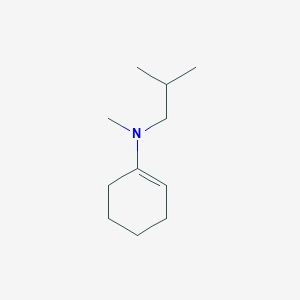
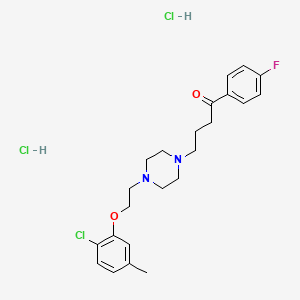
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)

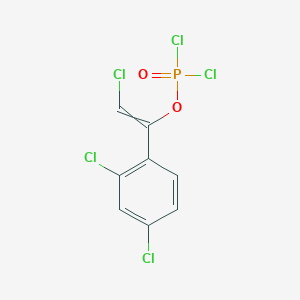
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
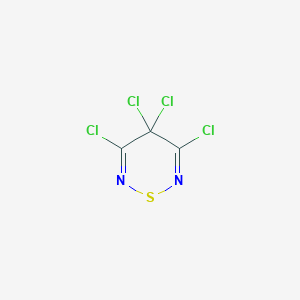
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
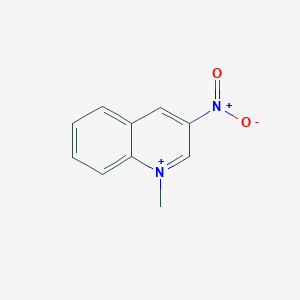
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)

